N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide: is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a dioxo group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and phenylacetamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s dioxo and amide groups play a crucial role in its binding affinity and selectivity towards these targets. For instance, it can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes, which are essential for its function as a fluorescent probe .
Comparison with Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- 1,3-Dioxo-2-ethyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-ol
- 6-butyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yltrifluoromethanesulfonate
Uniqueness: N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzo[de]isoquinoline core with a phenylacetamide moiety allows for versatile functionalization and application in various research fields.
Properties
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-17(11-12-5-2-1-3-6-12)21-16-10-9-15-18-13(16)7-4-8-14(18)19(24)22-20(15)25/h1-10H,11H2,(H,21,23)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWJYQYBCMNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.